An In-depth Technical Guide to Benzeneethanimidamide and its Analogue 2-Phenylacetamide: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Benzeneethanimidamide and its Analogue 2-Phenylacetamide: Chemical Properties, Structure, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Nomenclature and Focusing on a Key Analogue
The compound "Benzeneethanimidamide" presents a challenge within common chemical databases and literature, suggesting it is a molecule of limited commercial availability or extensive study. Logically, its structure would correspond to 2-phenylethanimidamide. While a hydrochloride salt of a methylated derivative has been noted, comprehensive data on the parent compound is scarce.
In contrast, the structurally related amide, 2-Phenylacetamide (CAS 103-81-1) , is a well-characterized compound with significant applications, particularly as a pharmaceutical intermediate.[1] This guide will therefore provide a comprehensive technical overview of 2-Phenylacetamide as a readily accessible and industrially relevant analogue. Understanding the properties and synthesis of 2-Phenylacetamide can provide valuable insights for researchers interested in the broader class of phenylalkylamides and their derivatives.
This document will delve into the chemical and physical properties, molecular structure, synthesis protocols, and biological significance of 2-Phenylacetamide, offering a robust resource for professionals in drug discovery and development.
Molecular Structure and Chemical Identity of 2-Phenylacetamide
2-Phenylacetamide, also known by synonyms such as Benzeneacetamide and alpha-Toluamide, is a primary carboxylic acid amide.[1][2] The molecule consists of a phenyl group attached to an acetamide moiety.[3][4]
IUPAC Name: 2-phenylacetamide[5]
Molecular Formula: C₈H₉NO[1]
Molecular Weight: 135.16 g/mol [1]
Chemical Structure:
Caption: 2D structure of 2-Phenylacetamide.
Physicochemical Properties
The physical and chemical characteristics of 2-Phenylacetamide are crucial for its handling, formulation, and application in various synthetic processes.
| Property | Value | Source |
| Appearance | Fluffy off-white solid; White flake or leaf-shaped crystals | [3][4] |
| Melting Point | 156-160 °C | [4] |
| Boiling Point | 280-290 °C (decomposes) | [7] |
| Solubility | Soluble in hot water and ethanol; slightly soluble in cold water, ether, and benzene. Soluble in methanol. | [7] |
| pKa | 16.21 ± 0.40 (Predicted) | [7] |
| LogP | 0.64 (ALOGPS) | [5] |
| Vapor Pressure | 0.000537 mmHg at 25°C | [7] |
Synthesis of 2-Phenylacetamide: Methodologies and Mechanistic Insights
The synthesis of 2-Phenylacetamide is well-documented, with the hydrolysis of phenylacetonitrile being a common and industrially significant method.[8]
Synthesis via Hydrolysis of Phenylacetonitrile
This method involves the acid-catalyzed hydrolysis of the nitrile group to an amide.
Reaction Scheme:
Caption: Synthesis of 2-Phenylacetamide from Phenylacetonitrile.
Detailed Experimental Protocol:
-
Materials: Phenylacetonitrile, concentrated hydrochloric acid, water, sodium carbonate solution.
-
Procedure:
-
To a reaction vessel, add phenylacetonitrile and concentrated hydrochloric acid.[9]
-
Stir the mixture at a controlled temperature (e.g., 50°C) for approximately 30-40 minutes.[9][10] The progress of the reaction can be monitored by the dissolution of the organic layer.
-
After the reaction is complete, cool the mixture and slowly add cold water to precipitate the product.[9]
-
Collect the crude 2-Phenylacetamide by filtration and wash with ice water.[9][10]
-
For purification, the crude product can be washed with a sodium carbonate solution to remove any unreacted starting material or byproducts, followed by another wash with ice water.[9]
-
Dry the purified product to obtain 2-Phenylacetamide.
-
Causality Behind Experimental Choices:
-
The use of concentrated hydrochloric acid serves as both a reactant (providing water for hydrolysis) and a catalyst.
-
Temperature control is critical to ensure the reaction proceeds to the amide without significant hydrolysis to the carboxylic acid.
-
The addition of cold water reduces the solubility of the product, leading to its precipitation.
-
The sodium carbonate wash is a classic acid-base extraction technique to remove acidic impurities.
Other Synthetic Routes
Other reported methods for the synthesis of 2-Phenylacetamide include:
-
Reacting phenylacetic acid with ammonia under conditions that promote amide bond formation.[11]
-
The reductive amination of phenylacetone.[11]
Biological Activity and Applications in Drug Development
2-Phenylacetamide and its derivatives exhibit a range of biological activities and are valuable intermediates in the synthesis of various pharmaceuticals.
Role as a Pharmaceutical Intermediate
2-Phenylacetamide is a key precursor in the synthesis of several therapeutic agents, including:
-
Phenobarbital: A sedative and anticonvulsant.[1]
-
Gabapentin: Used to treat epilepsy and neuropathic pain.[11]
-
Penicillin G: An antibiotic.[4]
Inherent Biological Activities
Studies have shown that 2-Phenylacetamide itself possesses biological activity:
-
It is a metabolite of L-phenylalanine and has been shown to increase the proliferation of MCF-7 breast cancer cells, an effect that can be blocked by an estrogen receptor antagonist.[2]
-
It has been found to increase the levels of luteinizing hormone and estrogen in immature female mice.[2]
-
Derivatives of phenylacetamide have been investigated for a wide range of biological activities, including analgesic, anticonvulsant, and cytostatic effects.[11]
-
More recent research has explored its potential anti-inflammatory, antioxidant, anti-hypertensive, and anti-fibrosis effects, possibly through the inhibition of the p38 MAPK signaling pathway.[12][13]
Analytical Techniques for Characterization
The characterization and quality control of 2-Phenylacetamide are essential for its use in pharmaceutical manufacturing. A variety of analytical techniques can be employed:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 2-Phenylacetamide and for quantifying it in reaction mixtures or final products.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amide C=O and N-H stretches.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule.
-
-
Melting Point Analysis: A sharp melting point range is a good indicator of the purity of the crystalline solid.
Conclusion and Future Perspectives
While the initial inquiry into Benzeneethanimidamide led to a compound with limited available data, the exploration of its close analogue, 2-Phenylacetamide, has revealed a molecule of significant scientific and industrial importance. Its well-defined chemical properties, established synthetic routes, and crucial role as a pharmaceutical intermediate make it a subject of continued interest for researchers and drug development professionals.
The biological activities of 2-Phenylacetamide and its derivatives suggest potential for the development of new therapeutic agents. Future research may focus on the synthesis and evaluation of novel derivatives with enhanced potency and selectivity for various biological targets. The structural simplicity and synthetic accessibility of the 2-phenylacetamide scaffold make it an attractive starting point for medicinal chemistry campaigns.
References
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China 2-Phenylacetamide Manufacturers Suppliers Factory - Yuze Chemical Technology. (n.d.). Retrieved January 30, 2026, from [Link]
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The Chemistry of 2-Phenylacetamide: Synthesis and Properties Explained. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
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Showing Compound 2-Phenylacetamide (FDB027865). (2011, September 21). FooDB. Retrieved January 30, 2026, from [Link]
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Phenylacetamide. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]
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RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]
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The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]
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Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022, February 7). PMC - NIH. Retrieved January 30, 2026, from [Link]
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2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats. (2023, June 23). NIH. Retrieved January 30, 2026, from [Link]
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Benzeneacetamide | C8H9NO | CID 7680. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]
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2-Phenylacetamide | CAS 103-81-1. (n.d.). Veeprho. Retrieved January 30, 2026, from [Link]
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